molecular formula C23H33ClO3 B14426298 [(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 81982-83-4

[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B14426298
CAS No.: 81982-83-4
M. Wt: 393.0 g/mol
InChI Key: DWNZKLPTZXYKGK-DQLVZRRUSA-N
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Description

[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound with a unique structure. It is characterized by its multiple stereocenters and the presence of both acetyl and chloro functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of the chloro and acetyl groups, and stereoselective synthesis to ensure the correct configuration at each stereocenter. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • [(3S,5R,6R,8S,9S,10R,11S,13R,14S,17R)-3,5,11-Trihydroxy-10,13-dimethyl-17-[(2R,3E)-5-methyl-3-hexen-2-yl]hexadecahydro-1H-cyclopenta[a]phenanthren-6-yl acetate]
  • [(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol]

Uniqueness

[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is unique due to its specific stereochemistry and the presence of both acetyl and chloro groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Properties

CAS No.

81982-83-4

Molecular Formula

C23H33ClO3

Molecular Weight

393.0 g/mol

IUPAC Name

[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H33ClO3/c1-13(25)18-7-8-20-17-11-21(24)23(4)12-15(27-14(2)26)5-6-19(23)16(17)9-10-22(18,20)3/h15,17-18,20-21H,5-12H2,1-4H3/t15-,17+,18+,20-,21+,22+,23+/m0/s1

InChI Key

DWNZKLPTZXYKGK-DQLVZRRUSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CCC3=C4CC[C@@H](C[C@]4([C@@H](C[C@@H]23)Cl)C)OC(=O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3=C4CCC(CC4(C(CC23)Cl)C)OC(=O)C)C

Origin of Product

United States

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